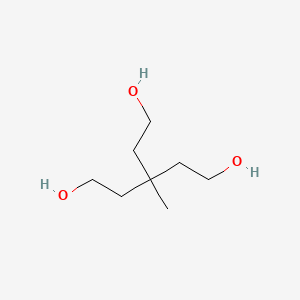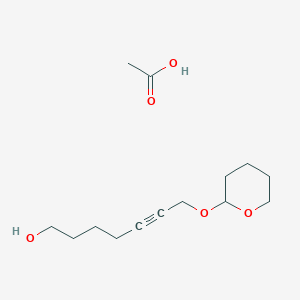![molecular formula C16H15N3O5 B14402870 2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one CAS No. 87973-70-4](/img/structure/B14402870.png)
2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodioxin core with dimethyl and nitrophenyl hydrazinylidene substituents, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzodioxin core: This can be achieved through a cyclization reaction involving appropriate dihydroxybenzene derivatives and aldehydes under acidic conditions.
Introduction of the dimethyl groups: This step often involves methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the nitrophenyl hydrazinylidene group: This is usually done through a condensation reaction between a nitrophenyl hydrazine derivative and the benzodioxin core under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, sulfonic acids, and other electrophiles.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted benzodioxin compounds.
Applications De Recherche Scientifique
2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one involves its interaction with specific molecular targets and pathways. The nitrophenyl hydrazinylidene group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylbenzene: A simpler aromatic compound with similar methyl substituents.
2-Nitrophenylhydrazine: A related compound with a nitrophenyl hydrazine group.
Benzodioxin derivatives: Compounds with a similar benzodioxin core but different substituents.
Uniqueness
2,4-Dimethyl-7-[2-(2-nitrophenyl)hydrazinylidene]-2H,4H-1,3-benzodioxin-6(7H)-one is unique due to its combination of a benzodioxin core with both dimethyl and nitrophenyl hydrazinylidene substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
87973-70-4 |
|---|---|
Formule moléculaire |
C16H15N3O5 |
Poids moléculaire |
329.31 g/mol |
Nom IUPAC |
2,4-dimethyl-7-[(2-nitrophenyl)diazenyl]-4H-1,3-benzodioxin-6-ol |
InChI |
InChI=1S/C16H15N3O5/c1-9-11-7-15(20)13(8-16(11)24-10(2)23-9)18-17-12-5-3-4-6-14(12)19(21)22/h3-10,20H,1-2H3 |
Clé InChI |
QMFOJGYNZYYKEH-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=CC(=C(C=C2OC(O1)C)N=NC3=CC=CC=C3[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo-](/img/structure/B14402787.png)
![{[2,2,2-Trichloro-1-(pentylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14402788.png)

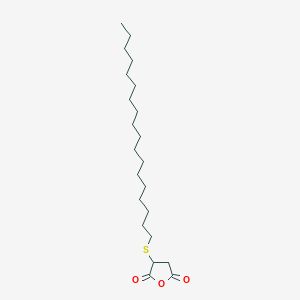
![1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one](/img/structure/B14402809.png)
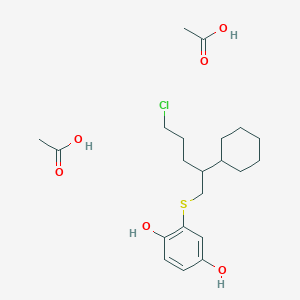

![Propyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14402840.png)
![N-[2-(Piperidin-1-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B14402849.png)
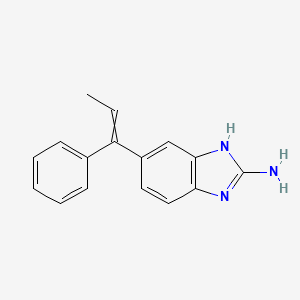
![5-(Hydroxymethyl)-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14402855.png)
![4-[(3-Oxo-2-benzofuran-1(3H)-ylidene)methyl]benzonitrile](/img/structure/B14402857.png)
